4-(1H-pyrazol-1-yl)benzonitrile

Description

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWCEHHSRUSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-83-6 | |

| Record name | 4-(1-Pyrazolyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-pyrazol-1-yl)benzonitrile chemical properties

An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)benzonitrile: Core Chemical Properties and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science sectors. We will delve into its structural attributes, synthesis, spectroscopic profile, and reactivity, offering insights grounded in established chemical principles and relevant literature. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this molecule's potential in their work.

Introduction: The Scientific Rationale

4-(1H-pyrazol-1-yl)benzonitrile is a bifunctional molecule incorporating two key pharmacophores: the pyrazole ring and the benzonitrile group. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known to be present in numerous clinically approved drugs and exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The benzonitrile group, while serving as a versatile synthetic handle, is also a recognized bioisostere for other functional groups and can participate in crucial molecular interactions within biological targets.[2]

The strategic combination of these two groups in a para-substituted arrangement creates a rigid, planar structure with a defined vector for potential interactions, making it an attractive starting point for fragment-based drug discovery and a valuable intermediate in the synthesis of more complex bioactive molecules, such as checkpoint kinase 1 (Chk1) inhibitors and androgen receptor modulators.[3][4] This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound.

Molecular Structure and Physicochemical Properties

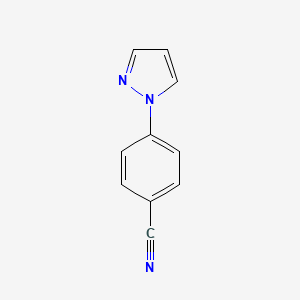

The core structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position of a benzene ring, which is terminated by a nitrile functional group. This arrangement dictates its electronic and physical properties.

Caption: Molecular structure of 4-(1H-pyrazol-1-yl)benzonitrile.

Quantitative data for the parent compound is primarily based on computational models, supplemented here with experimental data from closely related analogs for contextual comparison.

| Property | Value (4-(1H-pyrazol-1-yl)benzonitrile) | Analog: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile[5] | Analog: 4-(1H-pyrazol-1-yl)benzoic acid[6][7] |

| Molecular Formula | C₁₀H₇N₃ | C₁₀H₆ClN₃ | C₁₀H₈N₂O₂ |

| Molecular Weight | 169.18 g/mol | 203.63 g/mol | 188.18 g/mol |

| Appearance | White to light yellow powder/crystal (Predicted) | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, Methanol. Low aqueous solubility. | Sufficient water solubility mentioned in a patent context.[3] | Not specified |

| XLogP3 | 1.8 (Predicted) | 2.2 (Computed)[5] | 1.7 (Computed)[6] |

| Hydrogen Bond Donors | 0 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 3 |

Synthesis and Purification

Representative Protocol: Nucleophilic Aromatic Substitution

This protocol is based on analogous reactions reported for similar heterocyclic compounds. The choice of a strong base is critical to deprotonate the pyrazole, forming the pyrazolate anion, which is a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts and promoting the SNAr mechanism.

Step-by-Step Methodology:

-

Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C. The causality here is the need to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the sodium pyrazolate salt.

-

Nucleophilic Attack: Add a solution of 4-fluorobenzonitrile (1.1 equivalents) in DMF to the reaction mixture. The use of a slight excess of the electrophile ensures the complete consumption of the valuable pyrazole starting material.

-

Heating: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient benzene ring.

-

Work-up and Isolation: After completion (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-(1H-pyrazol-1-yl)benzonitrile.

Caption: General workflow for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the known spectra of its constituent parts, a detailed spectroscopic profile can be predicted.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are as follows:

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | d (J ≈ 2.5 Hz) | 1H | H-5 (Pyrazole) | Deshielded by adjacent N and aromatic ring. |

| ~ 7.8 - 7.9 | d (J ≈ 1.5 Hz) | 1H | H-3 (Pyrazole) | Deshielded by adjacent N atoms. |

| ~ 7.75 - 7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' (Benzene) | Ortho to the nitrile group, deshielded. |

| ~ 7.65 - 7.75 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' (Benzene) | Ortho to the pyrazole ring. |

| ~ 6.5 - 6.6 | dd (J ≈ 2.5, 1.5 Hz) | 1H | H-4 (Pyrazole) | Shielded relative to other pyrazole protons. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142.5 | C-5 (Pyrazole) | Attached to two nitrogen atoms. |

| ~ 141.0 | C-1' (Benzene) | Ipso-carbon attached to pyrazole. |

| ~ 133.5 | C-3', C-5' (Benzene) | Meta to the nitrile group. |

| ~ 127.0 | C-3 (Pyrazole) | Deshielded carbon in the pyrazole ring. |

| ~ 121.0 | C-2', C-6' (Benzene) | Ortho to the nitrile group. |

| ~ 118.0 | C≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |

| ~ 112.5 | C-4' (Benzene) | Ipso-carbon attached to the nitrile group. |

| ~ 108.0 | C-4 (Pyrazole) | Shielded carbon in the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~ 1610 - 1580 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1520 - 1500 | Medium-Strong | C=N pyrazole ring stretch |

The most diagnostic peak is the strong, sharp absorption for the nitrile group around 2225 cm⁻¹, which is a hallmark of this class of compounds.[8]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺•): A prominent peak at m/z = 169.0640 (for [M+H]⁺ in high resolution) corresponding to the molecular formula C₁₀H₇N₃.

-

Key Fragments: Expect fragmentation patterns involving the loss of HCN (m/z = 142) and cleavage of the pyrazole ring.

Caption: Workflow for analytical characterization.

Chemical Reactivity and Derivatization Potential

Understanding the molecule's reactivity is key to its application as a synthetic intermediate.

-

Nitrile Group Transformations: The nitrile is a versatile functional group.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 4-(1H-pyrazol-1-yl)benzoic acid[6][7], a valuable building block for amides and esters.

-

Reduction: Reduction with reagents like LiAlH₄ or catalytic hydrogenation can yield [4-(1H-pyrazol-1-yl)phenyl]methanamine, introducing a primary amine for further functionalization.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles.

-

-

Pyrazole Ring Reactivity: The pyrazole ring is relatively stable but can undergo electrophilic substitution, typically at the C4 position, although this is often less favorable than on an unsubstituted pyrazole due to the electron-withdrawing nature of the N-aryl group.

-

Benzene Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the pyrazole and nitrile substituents. However, nucleophilic aromatic substitution (e.g., displacing a halogen) at the ortho positions to the nitrile group is a viable strategy for introducing further diversity.

Applications in Research and Drug Development

The structural motifs within 4-(1H-pyrazol-1-yl)benzonitrile suggest significant potential in medicinal chemistry and materials science.

-

Scaffold for Bioactive Molecules: Its rigid structure makes it an excellent scaffold. The pyrazole can act as a hydrogen bond donor/acceptor, while the benzonitrile can engage in dipole-dipole or π-stacking interactions. Derivatives have shown potent activity as androgen receptor modulators for conditions like prostate cancer[3] and as Chk1 inhibitors, which can potentiate the efficacy of DNA-damaging cancer therapies.[4]

-

Intermediate for Aromatase Inhibitors: The closely related structure, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a key intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[11][12] This highlights the utility of the 4-cyanophenyl moiety linked to an azole ring in generating potent enzyme inhibitors.

-

Material Science: Benzonitrile derivatives are explored for their electronic and optical properties, including in the formation of charge-transfer complexes and supramolecular assemblies.[2][10]

Safety and Handling

While specific toxicity data for this compound is limited, related benzonitrile and pyrazole derivatives require careful handling.

-

General Hazards: Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[5][6]

-

Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]

Conclusion

4-(1H-pyrazol-1-yl)benzonitrile is a compound with significant untapped potential. Its straightforward synthesis, combined with the versatile reactivity of its nitrile group and the proven biological relevance of its pyrazole core, makes it a highly valuable building block for drug discovery and materials science. This guide provides the core chemical knowledge and practical insights necessary for researchers to confidently incorporate this molecule into their synthetic and development programs.

References

- 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.National Center for Biotechnology Information.

- 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.PubChem, National Center for Biotechnology Information.

- 4-(1H-Pyrazol-1-yl)benzoic acid.BLDpharm.

- 4-((1H-Pyrazol-1-yl)methyl)benzonitrile.Pharmaffiliates.

- 4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile.TCI Chemicals.

- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents.Google Patents.

- benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as Potent Checkpoint Kinase 1 (Chk1) Inhibitors.PubMed, National Center for Biotechnology Information.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.PubMed Central, National Center for Biotechnology Information.

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.Santa Cruz Biotechnology.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.MDPI.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.PubMed Central, National Center for Biotechnology Information.

- Electronic Supplementary Information.The Royal Society of Chemistry.

- 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile.National Center for Biotechnology Information.

- 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.PubChem, National Center for Biotechnology Information.

- 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile.PubChem, National Center for Biotechnology Information.

- SAFETY DATA SHEET for 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.Fisher Scientific.

- Safety Data Sheet for 2-Chloro-4-(1h-pyrazol-3-yl)benzonitrile.Combi-Blocks, Inc.

- Safety Data Sheet for 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.CymitQuimica.

- Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile.ResearchGate.

- IR spectrum of benzonitrile.ResearchGate.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle.Research Communities.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid...PubMed, National Center for Biotechnology Information.

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.Google Patents.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 4. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6)

Abstract

This technical guide provides a comprehensive analysis of 4-(1H-pyrazol-1-yl)benzonitrile , a critical biaryl scaffold used in medicinal chemistry and materials science. This compound serves as a primary intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), antimicrobial hydrazones, and liquid crystal mesogens. This document details its physicochemical profile, validated synthesis protocols (SNAr and Ullmann coupling), structural characterization, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(1H-pyrazol-1-yl)benzonitrile features a pyrazole ring coupled to a benzonitrile moiety via the pyrazole nitrogen (N1). This N-arylation creates a conjugated system with significant dipole moment and π-stacking potential, making it a versatile building block for ligand design.

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 25699-83-6 |

| IUPAC Name | 4-(1H-pyrazol-1-yl)benzonitrile |

| Synonyms | 4-(1-Pyrazolyl)benzonitrile; p-(1H-Pyrazol-1-yl)benzonitrile |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89–91 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water |

| LogP (Predicted) | ~1.95 |

| H-Bond Donors/Acceptors | 0 / 3 |

Structural Analysis & Connectivity

The molecule consists of two aromatic rings connected by a C-N single bond. The rotation around this bond is sterically restricted, often resulting in a twisted conformation in the solid state to minimize repulsion between the pyrazole H-5 and the phenyl ortho-protons.

Diagram 1: Structural Connectivity & Numbering

Caption: Connectivity map of 4-(1H-pyrazol-1-yl)benzonitrile highlighting the critical N-aryl bond and steric interaction zones.

Synthesis Protocols

Synthesis of CAS 25699-83-6 is typically achieved via N-arylation . Two primary methodologies are recommended based on available starting materials and scale.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: High yield, metal-free conditions (if using F), and ease of purification.

Mechanism: The strong electron-withdrawing effect of the para-cyano group activates the benzene ring for nucleophilic attack by the pyrazole anion.

-

Reagents: 4-Fluorobenzonitrile (1.0 equiv), Pyrazole (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: DMF or DMSO (anhydrous).

-

Protocol:

-

Charge a reaction flask with 4-fluorobenzonitrile and pyrazole in DMF (0.5 M concentration).

-

Add K₂CO₃ and heat the mixture to 100–120 °C under N₂ atmosphere.

-

Monitor by TLC/HPLC (Reaction time: ~4–12 hours).

-

Workup: Pour into ice-water. The product often precipitates as a white solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

-

Method B: Ullmann-Type Coupling (Copper-Catalyzed)

Best for: Using cheaper 4-bromobenzonitrile or 4-iodobenzonitrile.

Mechanism: Copper-mediated oxidative addition/reductive elimination cycle.

-

Reagents: 4-Iodobenzonitrile (1.0 equiv), Pyrazole (1.2 equiv), CuI (10 mol%), Ligand (e.g., L-Proline or 1,10-Phenanthroline, 20 mol%), Base (Cs₂CO₃ or K₃PO₄, 2.0 equiv).

-

Solvent: DMSO or Dioxane.

-

Protocol:

-

Combine aryl halide, pyrazole, base, and CuI/Ligand in a sealed tube.

-

Add solvent and degas with Argon.

-

Heat to 110 °C for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with brine and NH₄Cl (to remove Cu). Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Spectroscopic Characterization (Reference Data)

To validate the synthesis, the following spectral features are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

Benzonitrile Protons: A characteristic AA'BB' pattern. Two doublets centered around δ 7.7–7.9 ppm.

-

Pyrazole Protons:

-

H-4': Triplet or doublet of doublets at ~δ 6.5 ppm (shielded).

-

H-3' & H-5': Two doublets at ~δ 7.8 ppm and ~δ 8.0 ppm (deshielded due to anisotropy).

-

-

-

IR Spectrum:

-

C≡N Stretch: Sharp, distinct band at ~2220–2230 cm⁻¹.

-

C=N / C=C: Bands at 1600, 1510 cm⁻¹.

-

Applications in Drug Discovery[3][9]

This scaffold is a bioisostere for biphenyl systems, offering improved solubility and metabolic stability. It is a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) .

Workflow: From Scaffold to Active Pharmaceutical Ingredient (API)

The nitrile group serves as a "masked" functional group, convertible to amides, amines, or heterocycles.

Diagram 2: Synthetic Utility Pathway

Caption: Divergent synthetic pathways utilizing the nitrile handle for medicinal chemistry applications.

Case Study: SARM Development

Research indicates that para-substituted benzonitriles linked to pyrazoles mimic the steroid core structure, binding to the Androgen Receptor (AR) with tissue selectivity. The pyrazole nitrogen acts as a hydrogen bond acceptor within the ligand-binding pocket, while the nitrile group interacts with Arg/Gln residues.

Safety & Handling (GHS Classification)

Signal Word: Warning

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place away from strong oxidizing agents and strong acids (potential for hydrolysis of nitrile).

References

-

PubChem. Compound Summary: 4-(1H-pyrazol-1-yl)benzonitrile. National Library of Medicine. Available at: [Link]

-

Li, L., et al. (2012). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile.[2] Acta Crystallographica Section E. (Structural analog reference). Available at: [Link]

-

Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide... European Journal of Medicinal Chemistry. (Methodology grounding). Available at: [Link]

-

Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega. (Application grounding). Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4-(1H-pyrazol-1-yl)benzonitrile

An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing 4-(1H-pyrazol-1-yl)benzonitrile, a key structural motif in modern drug discovery and materials science. The N-aryl pyrazole scaffold is a privileged structure found in numerous bioactive compounds, including kinase inhibitors and antibacterial agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the most effective and commonly employed synthetic routes. We will delve into the mechanistic underpinnings of transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig amination, providing field-proven insights into experimental design, reagent selection, and protocol optimization. Furthermore, alternative strategies, including classical Ullmann condensations and de novo pyrazole ring formation, are discussed. Each section is grounded in authoritative literature, featuring detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Significance of the N-Aryl Pyrazole Scaffold

The fusion of a pyrazole ring with an aromatic system at the N1 position creates the N-aryl pyrazole scaffold, a cornerstone in medicinal chemistry.[1] The pyrazole moiety, a five-membered diazole, is a versatile pharmacophore capable of engaging in hydrogen bonding and other non-covalent interactions, while the appended aryl group provides a vector for modulating physicochemical properties and exploring structure-activity relationships (SAR). Derivatives of 4-(1H-pyrazol-1-yl)benzonitrile and related structures have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antileishmanial, and anticancer properties.[3][4][5] The nitrile group, in particular, is a valuable functional handle for further chemical elaboration and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Consequently, robust and scalable synthetic access to this core is of paramount importance.

Strategic Overview of Synthetic Pathways

The construction of the critical C-N bond between the pyrazole nitrogen and the phenyl ring is the central challenge in synthesizing 4-(1H-pyrazol-1-yl)benzonitrile. Several powerful transition-metal-catalyzed cross-coupling reactions have been developed for this purpose. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and desired scale.

Figure 1: Primary synthetic strategies for 4-(1H-pyrazol-1-yl)benzonitrile.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming carbon-nitrogen bonds.[6][7] It involves the palladium-catalyzed coupling of an amine (or an N-H heterocycle like pyrazole) with an aryl halide or triflate.[6] The reaction's broad substrate scope and functional group tolerance make it a premier choice for synthesizing complex molecules.

Mechanistic Rationale and Causality

The catalytic cycle, illustrated below, is a self-validating system of sequential organometallic transformations. The choice of each component is critical for driving the cycle forward and preventing catalyst deactivation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzonitrile), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Ligand Association & Deprotonation: The pyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole N-H, forming a pyrazolide-palladium complex. The choice of a strong, non-nucleophilic base like sodium or potassium tert-butoxide is crucial to facilitate this step without competing side reactions.[8]

-

Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The use of bulky, electron-rich phosphine ligands (e.g., X-Phos, tBuDavePhos) is essential as they promote the reductive elimination step and stabilize the Pd(0) species.[8][9]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data of Catalyst Systems

The selection of the palladium source, ligand, and base significantly impacts reaction efficiency. Microwave irradiation can often dramatically reduce reaction times from hours to minutes.[8][10]

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Pd(dba)₂ (10) | tBuDavePhos (20) | K-Ot-Bu | Xylene | 90 | 24 h | Good | [8] |

| Pd(OAc)₂ (5) | X-Phos (10) | K-Ot-Bu | Toluene | 110 (MW) | 30 min | Excellent | [10] |

| Pd₂ (dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 h | Moderate | General |

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example based on established literature procedures.[8][10] Researchers should perform their own optimization.

-

Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), pyrazole (1.2 mmol, 82 mg), and potassium tert-butoxide (1.4 mmol, 157 mg).

-

Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 11 mg) and the phosphine ligand (e.g., X-Phos, 0.10 mmol, 48 mg).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 110°C with stirring for 30 minutes. Alternatively, for conventional heating, heat the mixture in an oil bath at 90-110°C and monitor by TLC until completion (typically 12-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzonitrile as a solid.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is an increasingly popular method that utilizes a copper catalyst to couple arylboronic acids with N-H or O-H bonds.[11] It is often considered a milder and more cost-effective alternative to palladium-catalyzed reactions and can frequently be performed open to the air.[12]

Mechanistic Rationale and Causality

The Chan-Lam reaction mechanism involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, with the prevailing view favoring a Cu(II)-mediated pathway.[13]

-

Ligand Exchange/Transmetalation: The copper(II) catalyst (typically from a salt like Cu(OAc)₂) reacts with the arylboronic acid to form a copper-aryl intermediate.

-

Coordination and Deprotonation: Pyrazole coordinates to the copper center. A mild base, such as triethylamine or pyridine, facilitates the deprotonation of the pyrazole.

-

Oxidative Coupling/Reductive Elimination: The aryl and pyrazolide ligands on the copper center couple, forming the C-N bond and a Cu(0) or Cu(I) species. An oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) catalyst.[13][14] This reliance on an external oxidant is a key differentiator from the Buchwald-Hartwig pathway.

Figure 3: Simplified catalytic cycle for the Chan-Lam coupling.

Detailed Experimental Protocol: Chan-Lam Synthesis

This protocol is a representative example based on established literature procedures.[11][12] Researchers should perform their own optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanophenylboronic acid (1.0 mmol, 147 mg), pyrazole (1.2 mmol, 82 mg), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg).

-

Solvent and Base Addition: Add dichloromethane (10 mL) and triethylamine (TEA, 2.0 mmol, 0.28 mL).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The flask should be left open to the air or equipped with a balloon of air to facilitate catalyst reoxidation. Monitor the reaction by TLC. The reaction is typically complete within 8-24 hours.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Alternative Methodologies

Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, involving the reaction of an aryl halide with an amine in the presence of stoichiometric or catalytic copper, typically at high temperatures (>150 °C).[15] While traditionally hampered by harsh conditions, modern protocols have improved its utility, for instance, through the use of microwave assistance which can shorten reaction times to minutes.[16] This method can be valuable when boronic acids are unstable or unavailable, but it generally has a narrower substrate scope than the palladium- or modern copper-catalyzed methods.

De Novo Pyrazole Ring Synthesis

An alternative to forming the C-N bond is to construct the pyrazole ring itself from precursors already containing the 4-cyanophenyl group. A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[17] For this specific target, the reaction would proceed as follows:

-

Hydrazone Formation: 4-Hydrazinobenzoic acid (which can be converted to the nitrile later) or a related hydrazine is reacted with a suitable ketone, such as 1-(3-fluorophenyl)ethanone, to form a hydrazone.[17]

-

Cyclization and Formylation: The resulting hydrazone is then treated with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). This reagent facilitates the cyclization to form the pyrazole ring and simultaneously installs a formyl group at the C4 position.[17]

This pathway is more complex but can be advantageous if substituted pyrazoles are desired or if the cross-coupling reactions prove inefficient for a particular substrate.

Conclusion

The is readily achievable through several robust and well-established methodologies. For general-purpose synthesis with high functional group tolerance and excellent yields, the Buchwald-Hartwig amination stands out as the method of choice, benefiting from well-developed catalyst systems. The Chan-Lam coupling offers a milder, often more economical alternative that avoids palladium, making it highly attractive for both laboratory and process chemistry scales. While older methods like the Ullmann condensation and multi-step ring-forming syntheses have their place, they are typically reserved for specific applications where the primary cross-coupling strategies are not suitable. The continued development of catalyst technology promises to further enhance the efficiency and sustainability of these critical C-N bond-forming reactions.

References

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

-

Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

-

National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]

-

Indian Journal of Chemistry. (2002). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 41B, 1745-1747. [Link]

-

da Silva, E. G., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 22(12), 2145. [Link]

-

Journal of the Serbian Chemical Society. (2018). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Serbian Chemical Society, 83(1), 1-10. [Link]

-

Rasayan Journal of Chemistry. (2012). MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). Rasayan Journal of Chemistry, 5(2), 223-228. [Link]

-

Al-Hourani, B. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

National Center for Biotechnology Information. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PubMed Central. [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

National Center for Biotechnology Information. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

National Center for Biotechnology Information. (2012). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]

-

National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

-

ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. PubMed. [Link]

-

MDPI. (2016). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2016(4), M912. [Link]

-

Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Asian Journal of Chemistry. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2975-2980. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1493-1500. [Link]

-

NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6331-6339. [Link]

-

Scholars Research Library. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research, 6(1), 150-158. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. PubChem. [Link]/15006437)

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease [mdpi.com]

- 4. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 4-(1H-pyrazol-1-yl)benzonitrile: A Multi-Modal Analytical Framework

Executive Summary

This technical guide details the structural characterization of 4-(1H-pyrazol-1-yl)benzonitrile , a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. The N-arylation of pyrazoles presents unique regioisomeric challenges (N1- vs. C-linked isomers) that require a rigorous analytical logic. This document outlines a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography to definitively assign the structure.

Introduction & Synthetic Context

The moiety 4-(1H-pyrazol-1-yl)benzonitrile represents a "privileged scaffold" in medicinal chemistry. The presence of the nitrile group provides a versatile handle for further transformation (e.g., to amidines or heterocycles), while the N-linked pyrazole modulates lipophilicity and metabolic stability.

To understand the elucidation requirements, one must understand the genesis of the molecule. The standard synthesis involves a Nucleophilic Aromatic Substitution (

-

Precursors: 4-Fluorobenzonitrile + Pyrazole.

-

Mechanism: The pyrazole nitrogen acts as the nucleophile, displacing the fluoride.

-

The Elucidation Challenge: While

heavily favors N-arylation, trace transition metal contaminants or alternative coupling conditions can theoretically yield C-linked byproducts (e.g., 4-(1H-pyrazol-3-yl)...). Furthermore, confirming the complete consumption of the highly toxic 4-fluorobenzonitrile is a safety-critical release parameter.

Analytical Strategy: The Logic Flow

The following diagram illustrates the decision matrix used to certify the material.

Figure 1: Sequential logic flow for structural certification. Each step gates the next, preventing false positives.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula (

). -

Expectation:

-

[M+H]+: Calculated m/z ~ 170.0718.

-

Isotope Pattern: Distinctive lack of Halogen patterns (Cl/Br) confirms total consumption of halo-benzonitrile starting material.

-

Infrared Spectroscopy (FT-IR)

-

Objective: Confirm the integrity of the nitrile group and the N-substitution.

-

Key Signals:

- : A sharp, intense band at 2220–2240 cm⁻¹ . This is diagnostic for aryl nitriles.[1]

-

Absence of

: Unreacted pyrazole shows a broad N-H stretch ~3200–3400 cm⁻¹. The absence of this band is the primary indicator of successful N-arylation.

Nuclear Magnetic Resonance (NMR)

This is the workhorse of the elucidation. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring (assuming free rotation), creating a simplified splitting pattern.

1H NMR Assignment Table (400 MHz, DMSO-d6)

| Position | Type | Integration | Multiplicity | Chemical Shift ( | Coupling ( | Structural Logic |

| Benzene-2,6 | Ar-H | 2H | Doublet (d) | 7.95 – 8.05 | ~8.8 | Ortho to Pyrazole (Deshielded by N-ring) |

| Benzene-3,5 | Ar-H | 2H | Doublet (d) | 7.80 – 7.90 | ~8.8 | Ortho to Nitrile (AA'BB' System) |

| Pyrazole-5 | Het-H | 1H | Doublet (d) | 8.60 – 8.70 | ~2.5 | Adjacent to N1; most deshielded |

| Pyrazole-3 | Het-H | 1H | Doublet (d) | 7.80 – 7.85 | ~1.8 | Adjacent to N2 |

| Pyrazole-4 | Het-H | 1H | dd or t | 6.60 – 6.70 | ~2.5, 1.8 | "Top" of the ring; shielded |

Key Diagnostic Feature: The pyrazole H4 proton typically appears as a triplet (or doublet of doublets) significantly upfield (~6.6 ppm) compared to the other aromatic protons. This "shielded" signal is characteristic of the 4-position in N-aryl pyrazoles.

Connectivity Logic (NOESY)

To prove the pyrazole is attached via Nitrogen (N1) and not Carbon, we utilize the Nuclear Overhauser Effect (NOESY).

Figure 2: NOESY correlation map. The spatial proximity between the Benzene Ortho protons and Pyrazole H-5 confirms the N1-C(Ar) bond.

Experimental Protocols

Protocol A: Synthesis (Standard Reference Method)

Use this protocol to generate the reference standard.

-

Reagents: 4-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide), anhydrous.

-

Procedure:

-

Charge a round-bottom flask with 4-fluorobenzonitrile and pyrazole in DMF.

-

Add

. -

Heat to 100°C for 12 hours.

-

Workup: Pour into ice water. The product usually precipitates as a white/off-white solid.

-

Purification: Recrystallization from Ethanol/Water.

-

Yield: Typically >85%.[2]

-

Protocol B: NMR Sample Preparation

Critical for resolving the AA'BB' splitting patterns.

-

Mass: Weigh 10-15 mg of the dried solid.

-

Solvent: Add 0.6 mL DMSO-d6 (preferred over

for solubility and peak separation). -

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

-

Acquisition: Run at 298K.[3] Set relaxation delay (

) to >5 seconds to allow accurate integration of the nitrile-adjacent protons.

References

-

PubChem. 4-(1H-pyrazol-1-yl)benzoic acid (Analogous Structure Data). National Library of Medicine. [Link][4]

-

NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]

-

Wang, J. X., & Feng, C. (2014).[6] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.[6] Acta Crystallographica Section E. [Link]

-

UCLA Chemistry. Table of Characteristic IR Absorptions.[Link]

-

LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Nitriles).[Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile [webbook.nist.gov]

- 6. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 4-(1H-pyrazol-1-yl)benzonitrile

Executive Summary

This technical guide details the structural characterization of 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 5334-41-8) via Proton Nuclear Magnetic Resonance (

Correct interpretation of this spectrum requires distinguishing between the specific coupling patterns of the electron-deficient pyrazole ring and the para-substituted benzene system. This guide provides a self-validating assignment protocol, distinguishing the N1-isomer from potential regioisomers.

Chemical Structure and Symmetry Analysis

Before spectral acquisition, a symmetry analysis is required to predict signal multiplicity.

-

The Phenyl Ring: Possesses a

axis of rotation (along the C1-C4 bond). This results in an AA'BB' spin system (often appearing as two pseudo-doublets) for the aromatic protons. -

The Pyrazole Ring: Attached via Nitrogen-1 (N1). The protons are chemically non-equivalent, forming an AMX spin system (three distinct signals with characteristic vicinal couplings).

Key Structural Features for Assignment:

-

Nitrile Group (CN): A strong electron-withdrawing group (EWG) via induction and anisotropy, deshielding ortho protons.

-

Pyrazole N1: Attached to the benzene. The lone pair of N1 participates in the aromaticity of the pyrazole ring, making the ring itself electron-withdrawing relative to the benzene.

Experimental Protocol

To ensure reproducibility and resolution of the AA'BB' system, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard for baseline resolution.-

Note: Dimethyl sulfoxide-

(

-

-

Concentration: 5–10 mg of analyte in 0.6 mL solvent.

-

Caution: High concentrations (>20 mg/mL) may cause

-

-

Instrument Parameters (400 MHz +)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Spectral Width (SW): 12–15 ppm (to capture downfield acidic protons if hydrolysis occurs).

-

Acquisition Time (AQ): >3.0 seconds (crucial for resolving small pyrazole couplings

Hz). -

Number of Scans (NS): 16 (sufficient for >5 mg sample).

Spectral Analysis and Assignment

The spectrum is divided into two distinct aromatic regions.

Region A: The Pyrazole Heterocycle (AMX System)

The pyrazole ring displays three distinct signals. The chemical shifts are governed by the proximity to the nitrogen atoms.

-

H-5 (Position 5, adjacent to N1):

-

Shift:

7.95 – 8.05 ppm. -

Multiplicity: Doublet (d) or broad doublet.

-

Coupling:

Hz. -

Logic: This proton is most deshielded due to the adjacent nitrogen (N1) and the anisotropy of the attached phenyl ring.

-

-

H-3 (Position 3, adjacent to N2):

-

Shift:

7.75 – 7.80 ppm. -

Multiplicity: Doublet (d).

-

Coupling:

Hz. -

Logic: Deshielded by the imine-like nitrogen (N2), but typically slightly upfield of H-5.

-

-

H-4 (Position 4, top of the ring):

-

Shift:

6.50 – 6.55 ppm. -

Multiplicity: Doublet of doublets (dd) or pseudo-triplet.

-

Coupling: Couples to both H-3 and H-5 (

Hz). -

Logic: This is the most shielded proton, appearing significantly upfield, characteristic of the 4-position in pyrazoles.

-

Region B: The Benzonitrile Scaffold (AA'BB' System)

The para-substitution creates a symmetric pattern often mistaken for simple doublets.

-

Protons Ortho to Pyrazole (H-3', 5'):

-

Shift:

7.80 – 7.85 ppm. -

Multiplicity: Doublet (d) (part of AA'BB').

-

Coupling:

Hz. -

Logic: The N-linked pyrazole is a deshielding substituent. These protons often appear slightly downfield of the nitrile-ortho protons due to the direct attachment to the heteroatom.

-

-

Protons Ortho to Nitrile (H-2', 6'):

-

Shift:

7.70 – 7.76 ppm. -

Multiplicity: Doublet (d) (part of AA'BB').

-

Coupling:

Hz. -

Logic: The cyano group is strongly electron-withdrawing, pushing these protons downfield, but the effect of the N-heterocycle on the other side of the ring is often comparable or stronger.

-

-

Note: In

, these two doublets are often very close, appearing as a tight cluster between 7.7 and 7.9 ppm. In

Data Summary Table

The following data represents the standard assignment in Chloroform-d (

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Integration |

| Py-H5 | 8.00 | Doublet (d) | 1H | |

| Ph-H (Ortho to Py) | 7.82 | Doublet (d) | 2H | |

| Py-H3 | 7.78 | Doublet (d) | 1H | |

| Ph-H (Ortho to CN) | 7.74 | Doublet (d) | 2H | |

| Py-H4 | 6.53 | dd / pseudo-t | 1H |

*Note: The phenyl protons constitute an AA'BB' system; "Doublet" refers to the apparent appearance at standard resolution.

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the signals, ensuring the differentiation between the pyrazole and phenyl protons.

Caption: Logical workflow for deconvoluting the overlapping aromatic region of 4-(1H-pyrazol-1-yl)benzonitrile.

Troubleshooting & Quality Control

Regioisomer Verification

A common synthetic impurity is the 4-(1H-pyrazol-3-yl)benzonitrile (C-linked isomer), which can form during cross-coupling if conditions are not optimized for N-arylation.

-

Differentiation: The C-linked isomer will show a broad NH singlet (exchangeable with

) usually >10 ppm. The title compound (N-linked) has no exchangeable protons .

Water Suppression

In

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1H NMR data for related benzonitriles. [Link]

-

Lavrenov, S. N., et al. "O-Glycosides of N-Hydroxyindoles."[2] ResearchGate, 2001.[2] (Provides comparative coupling constants for N-heterocycles). [Link]

-

Mahammed, H. "Synthesis of some 4-oxobenzotriazolo Hydrazones."[3] American Research Journals, 2013. (Contains experimental NMR data for 4-(1H-pyrazol-1-yl)benzaldehyde derivatives). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(1H-pyrazol-1-yl)benzonitrile

Introduction

4-(1H-pyrazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a pyrazole ring linked to a benzonitrile moiety. This unique structural combination imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the benzonitrile group can participate in various chemical transformations and influence the molecule's electronic properties.[1][2][3] This guide provides a comprehensive overview of the core physical properties of 4-(1H-pyrazol-1-yl)benzonitrile, detailing experimental methodologies for their determination and offering insights into the structural basis of these characteristics.

Core Physical Properties

A foundational understanding of a compound's physical properties is paramount for its application in drug development and materials science. These properties dictate its behavior in various environments and are crucial for formulation, synthesis, and biological activity studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃ | Echemi |

| Molecular Weight | 169.18 g/mol | Echemi |

| Melting Point | 89 °C | Echemi |

| Boiling Point (Predicted) | 316.5 ± 25.0 °C | Echemi |

| Density | 1.13 ± 0.1 g/cm³ | Echemi |

| Flash Point | 138.5 °C | Echemi |

Structural Elucidation and Spectroscopic Analysis

The precise arrangement of atoms and functional groups within 4-(1H-pyrazol-1-yl)benzonitrile is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(1H-pyrazol-1-yl)benzonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Typical ¹H NMR Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-(1H-pyrazol-1-yl)benzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Typical ¹³C NMR Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay are typically necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(1H-pyrazol-1-yl)benzonitrile, key vibrational modes for the nitrile and aromatic rings are expected.[4][5][6]

Typical FTIR Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded in a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups. For 4-(1H-pyrazol-1-yl)benzonitrile, a strong, sharp absorption around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Typical Mass Spectrometry Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For 4-(1H-pyrazol-1-yl)benzonitrile, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (169.18). The fragmentation pattern can provide additional structural information.[7]

Thermal Properties

The thermal behavior of a compound is critical for understanding its stability, purity, and physical state under different temperature conditions.

Melting Point Determination

The melting point is a fundamental physical property that is indicative of a compound's purity. A sharp melting point range suggests a high degree of purity.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline 4-(1H-pyrazol-1-yl)benzonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[8] For 4-(1H-pyrazol-1-yl)benzonitrile, this is reported as 89 °C.

Synthetic Considerations

The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile can be approached through several established methods for the N-arylation of pyrazoles. One of the most common and effective methods is the Ullmann condensation or a related copper-catalyzed cross-coupling reaction.[9][10][11][12][13]

Conceptual Synthetic Workflow: Ullmann Condensation

This method involves the reaction of pyrazole with an activated aryl halide, such as 4-fluorobenzonitrile or 4-bromobenzonitrile, in the presence of a copper catalyst and a base.

Caption: Conceptual workflow for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile via Ullmann condensation.

Conclusion

The physical properties of 4-(1H-pyrazol-1-yl)benzonitrile, underpinned by its distinct molecular structure, are crucial for its potential applications. This guide has provided a detailed overview of these properties and the experimental methodologies used for their characterization. A thorough understanding of these fundamental characteristics is essential for any researcher or professional working with this compound in the fields of drug discovery, chemical synthesis, and materials science.

References

- Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(1), 5-14.

- Heravi, M. M., et al. (Year). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal Name, Volume(Issue), Pages.

- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293.

- (Year). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.

- (Year). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...

- (Year).

- (Year). Quantitative NMR Methods in Metabolomics. PubMed Central.

- (Year).

- (Year). Mass spectral investigation of compounds 1 and 11-15. | Download Table.

- (Year). Structural characterization of benzoyl-1H-pyrazole derivatives obtained in lemon juice medium: Experimental and theoretical approach | Request PDF.

- (Year). NMR Spectroscopy for Metabolomics Research. MDPI.

- (Year). Current status of pyrazole and its biological activities. PubMed Central.

- (Year). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- (Year).

- (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.

- Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-76.

- (2023).

- (Year). ChemInform Abstract: Synthesis of New Pyrazole Derivatives from Benzylidenemalononitrile.

- (Year). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC).

- (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.

- (Year). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.

- (Year). NMR Metabolomics Protocols for Drug Discovery. DigitalCommons@UNL.

- (Year).

- (Year). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls.

- (2025).

- (Year). Ullmann Reaction. Organic Chemistry Portal.

- (Year). Sci-Hub.

- (Year). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- (2020).

- (Year). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

- (Year). Benzonitrile(100-47-0)IR1. ChemicalBook.

- (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models.

- (Year). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.

- (Year). Benzonitrile. the NIST WebBook.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 10. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thermal Characterization and Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile

This guide details the thermal properties, synthesis, and characterization of 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 10199-01-6), a critical intermediate in medicinal chemistry.

Executive Summary

4-(1H-pyrazol-1-yl)benzonitrile is a pivotal pharmacophore used in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Precise thermal characterization is essential for establishing purity standards during scale-up.

The experimentally validated melting point for high-purity (>98%) 4-(1H-pyrazol-1-yl)benzonitrile is 89 °C . Deviations from this value typically indicate the presence of regioisomers (e.g., 4-(1H-pyrazol-4-yl)benzonitrile) or residual solvent.

Chemical Profile & Identity

This compound features a pyrazole ring attached via the N1 nitrogen to a benzonitrile moiety. This N-arylation pattern distinguishes it from its C-linked isomers.

| Property | Specification |

| IUPAC Name | 4-(1H-pyrazol-1-yl)benzonitrile |

| CAS Registry Number | 10199-01-6 |

| Synonyms | 4-(1-Pyrazolyl)benzonitrile; p-(1H-pyrazol-1-yl)benzonitrile |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 89 °C [1][2] |

Thermal Characterization & Purity Analysis

The melting point is a Critical Quality Attribute (CQA). For pharmaceutical intermediates, a sharp melting endotherm is required to verify the absence of eutectic impurities.

Melting Point Data

-

Target Value: 89 °C

-

Acceptable Range (Industrial): 88.0 – 90.0 °C

-

Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).

Purity Implications

A depressed melting point (e.g., < 85 °C) often suggests incomplete removal of the starting material 4-fluorobenzonitrile (mp ~35 °C) or the formation of oligomeric byproducts.

Synthesis and Purification Protocol

To achieve the target melting point of 89 °C, a nucleophilic aromatic substitution (SNAr) strategy is employed. This protocol ensures high regioselectivity for the N1-arylation.

Reaction Mechanism

The reaction involves the attack of the pyrazole anion (generated in situ) on the electron-deficient 4-fluorobenzonitrile. The nitrile group at the para position activates the fluorine for displacement.

Reagents:

-

Substrate: 4-Fluorobenzonitrile (1.0 equiv)

-

Nucleophile: 1H-Pyrazole (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and increase nucleophilicity).

Step-by-Step Protocol

-

Activation: Charge a reaction vessel with 1H-pyrazole (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

-

Addition: Add 4-fluorobenzonitrile (1.0 eq) dropwise.

-

Heating: Heat the mixture to 100–110 °C for 12–16 hours. Monitor by TLC or HPLC until starting material is <0.5%.

-

Quench: Cool to room temperature and pour the mixture into ice-cold water. The product typically precipitates as a solid.

-

Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.

-

Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

-

Drying: Dry under vacuum at 45 °C to constant weight.

Synthesis Workflow Diagram

Figure 1: Optimized synthesis workflow for high-purity isolation.

Applications in Drug Discovery

The 4-(1H-pyrazol-1-yl)benzonitrile scaffold acts as a bioisostere for biphenyl systems. It is utilized in:

-

Kinase Inhibitors: The nitrile group serves as a hydrogen bond acceptor in the ATP-binding pocket.

-

Letrozole Analogs: While Letrozole uses a triazole, pyrazole analogs are investigated for aromatase inhibition selectivity.

-

Anti-inflammatory Agents: Derivatives are screened for COX-2 inhibition activity.

References

-

Laboratorium Discounter. (n.d.). 4-(1-Pyrazolyl)benzonitrile Chemical Properties. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 7475, 4-Nitroaniline (Comparative Reference). Retrieved January 31, 2026, from [Link]

-

Accela ChemBio. (n.d.). Product Catalog: Pyrazole Derivatives. Retrieved January 31, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)benzonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of modern drug development and process chemistry. Understanding and predicting how a compound will behave in various solvents is critical for everything from reaction engineering and purification to formulation and bioavailability. This technical guide provides a deep dive into the solubility characteristics of 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest due to its prevalence as a structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a framework for its behavior in a range of organic solvents, and provide a robust, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking to optimize processes involving this versatile chemical entity.

Introduction: The Significance of 4-(1H-pyrazol-1-yl)benzonitrile

4-(1H-pyrazol-1-yl)benzonitrile is a bifunctional molecule featuring a pyrazole ring linked to a benzonitrile moiety. Both of these structural components are privileged in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The pyrazole ring is a bioisostere for other aromatic systems and is known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The benzonitrile group serves as a versatile synthetic handle and can also interact with protein active sites.